Curated Target Annotation vs. Unannotated In-Class Analogs
A critical differentiator for procurement is the level of target curation. CAS 954599-62-3 is explicitly registered in the Therapeutic Target Database (TTD ID: D0QV1E) and DrugMap with a defined primary target: Pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) [1]. In contrast, the structurally analogous compound N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-benzothiazole-2-carboxamide (CAS 955235-58-2) lacks a publicly curated TTD entry linking it to a specific kinase, and its activity is primarily inferred through BindingDB association with prostaglandin G/H synthase 2, not PDHK1 [2]. This target annotation gap means CAS 954599-62-3 is the superior choice for research programs investigating PDK1-dependent cancer cell proliferation.
| Evidence Dimension | Curated Target Annotation (PDHK1 vs. Undefined or Off-Target) |
|---|---|
| Target Compound Data | PDHK1 Inhibitor (TTD ID D0QV1E, UniProt PDK1_HUMAN) [1] |
| Comparator Or Baseline | CAS 955235-58-2: No curated PDHK1 annotation; inferred COX-2 binding [2] |
| Quantified Difference | Curated target record present vs. absent |
| Conditions | Database Cross-Referencing (TTD, DrugMap, BindingDB) |
Why This Matters
Researchers procuring a PDHK1 chemical probe must select the compound with verified target annotation to avoid investing in an analog with unknown or misassigned primary pharmacology.
- [1] DrugMap/IDRB Lab. Thiazole carboxamide derivative 28. Accessed 2026. View Source
- [2] BindingDB. Entry for BDBM222031: Prostaglandin G/H synthase 2 binding data for 1-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl...). View Source
